molecular formula C11H12ClN3 B13256309 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline

5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline

Cat. No.: B13256309
M. Wt: 221.68 g/mol
InChI Key: PYACGGDTNOXRSY-UHFFFAOYSA-N
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Description

5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline is a chemical compound that belongs to the class of imidazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and imidazole groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline typically involves the reaction of 5-chloro-2-methylaniline with an imidazole derivative. One common method is the nucleophilic substitution reaction where 5-chloro-2-methylaniline reacts with 2-chloromethylimidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline involves its interaction with specific molecular targets. The imidazole ring in the compound can bind to metal ions or enzyme active sites, influencing various biochemical pathways. This binding can result in the inhibition or activation of enzymes, leading to the desired therapeutic effects. The chloro group can also participate in interactions with biological molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylaniline
  • 5-chloro-N-(1H-imidazol-2-yl)-2-methylaniline
  • 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-ethylamine

Uniqueness

5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline is unique due to the presence of both the chloro and imidazole groups, which provide a combination of reactivity and binding properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline

InChI

InChI=1S/C11H12ClN3/c1-8-2-3-9(12)6-10(8)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14)

InChI Key

PYACGGDTNOXRSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCC2=NC=CN2

Origin of Product

United States

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